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For researchers and drug development professionals, a comprehensive evaluation of novel
therapeutics against the standard of care is paramount. This guide provides a detailed
comparison of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142, and the widely used
disease-modifying antirheumatic drug (DMARD), methotrexate, in preclinical models of arthritis.
While preclinical results showed promise for BMS-986142, it is crucial to note that a
subsequent Phase 2 clinical trial in patients with moderate-to-severe rheumatoid arthritis with
an inadequate response to methotrexate did not meet its primary endpoints, leading to the
discontinuation of its development for this indication.

Executive Summary

BMS-986142, a potent and reversible inhibitor of BTK, demonstrated robust efficacy in murine
models of rheumatoid arthritis, including collagen-induced arthritis (CIA) and collagen antibody-
induced arthritis (CAIA).[1] In these preclinical settings, BMS-986142, both as a monotherapy
and in combination with methotrexate, showed significant reductions in clinical signs of arthritis,
inflammation, and bone resorption.[1][2] Methotrexate, a cornerstone of rheumatoid arthritis
therapy, exerts its anti-inflammatory effects through various mechanisms, including the
inhibition of dihydrofolate reductase and an increase in adenosine levels.[3][4] Despite the
promising preclinical data for BMS-986142, a Phase 2 clinical study (NCT02638948) concluded
that the drug did not demonstrate a significant clinical benefit over placebo in patients who had
an inadequate response to methotrexate.[5][6][7] This guide will delve into the preclinical data
that initially supported the development of BMS-986142 and provide the experimental context
for these findings.
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Mechanism of Action
BMS-986142: Targeting B-cell Signhaling

BMS-986142 is a highly selective and reversible inhibitor of Bruton's tyrosine kinase (BTK), a
key enzyme in the signaling pathways of B-cells.[1][8] BTK plays a critical role in B-cell receptor
(BCR) signaling, which is essential for B-cell development, proliferation, and antibody
production.[2] In rheumatoid arthritis, B-cells contribute to the pathology through the production
of autoantibodies and pro-inflammatory cytokines.[2] By inhibiting BTK, BMS-986142 blocks
these downstream signaling events, thereby reducing B-cell activation and its contribution to
the inflammatory cascade.[1] Furthermore, BTK inhibition can also impact other immune cells,

such as monocytes and macrophages, through Fc receptor signaling.[9]
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Methotrexate: A Multifaceted Anti-inflammatory

The mechanism of action of methotrexate in rheumatoid arthritis is complex and not fully
elucidated.[3] It is known to be an antimetabolite that inhibits dihydrofolate reductase (DHFR),
an enzyme involved in folic acid metabolism.[4] This inhibition leads to a reduction in the
synthesis of purines and pyrimidines, which are essential for cell proliferation.[10] However, at
the low doses used for arthritis, its primary anti-inflammatory effects are thought to be mediated
through other pathways.[3] One of the leading hypotheses is the promotion of adenosine
release.[3][10] Methotrexate leads to an intracellular accumulation of AICAR (5-
aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase,
leading to increased extracellular adenosine.[10] Adenosine then binds to its receptors on

various immune cells, exerting potent anti-inflammatory effects.[3]
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Preclinical Efficacy in Arthritis Models

A key preclinical study evaluated the efficacy of BMS-986142 in two well-established mouse
models of rheumatoid arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced
arthritis (CAIA).[1]

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used autoimmune model that shares many pathological features
with human rheumatoid arthritis. In this model, prophylactic administration of BMS-986142
resulted in a dose-dependent reduction in the clinical signs of arthritis.[1] When a suboptimal
dose of BMS-986142 was combined with methotrexate, an additive therapeutic benefit was

observed.[1]

Table 1: Efficacy of BMS-986142 and Methotrexate in the CIA Mouse Model
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Mean Clinical Inflammation &
Treatment Group Dose Score Inhibition Bone Resorption

(%) Reduction (%)
BMS-986142 4 mg/kg 26 24
BMS-986142 10 mg/kg 43 Not Reported
BMS-986142 30 mg/kg 79 Not Reported
Methotrexate Not Specified 19 10
BMS-986142 + 4 mg/kg + Not

. 4 53

Methotrexate Specified

Data sourced from Gillooly et al., 2017.[1]

Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is an antibody-mediated model of arthritis that is dependent on Fcy receptor
signaling.[1] In this model, BMS-986142 also demonstrated robust, dose-dependent efficacy in
reducing clinical scores and protecting against bone resorption.[1][2]

Table 2: Efficacy of BMS-986142 in the CAIA Mouse Model

Mean Clinical Score

Treatment Group Dose .
Inhibition (%)

BMS-986142 5 mg/kg 72

BMS-986142 20 mg/kg >90

Data sourced from Gillooly et al., 2017.[1]

Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model

The following is a summarized experimental workflow for the CIA model as described in the

preclinical study.[1]
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CIA Model Experimental Workflow

e Animals: Male DBA/1 mice.

 Induction: Mice were immunized with bovine type Il collagen emulsified in Complete Freund's
Adjuvant (CFA) on day 0, followed by a booster immunization on day 21 with bovine type Il
collagen in Incomplete Freund's Adjuvant (IFA).

o Treatment: Prophylactic oral administration of BMS-986142, methotrexate, or the
combination was initiated before the onset of clinical signs of arthritis.
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o Assessment: Disease severity was evaluated using a clinical scoring system. At the end of
the study, joints were collected for histological assessment of inflammation and bone

resorption.

Collagen Antibody-Induced Arthritis (CAIA) Mouse
Model

The experimental workflow for the CAIA model is outlined below.[1]
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CAIA Model Experimental Workflow
e Animals: BALB/c mice.

« Induction: Arthritis was induced by an intravenous injection of a cocktail of monoclonal
antibodies against type Il collagen on day 0, followed by an intraperitoneal injection of
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lipopolysaccharide (LPS) on day 3.

o Treatment: Prophylactic oral administration of BMS-986142 was initiated at the time of
antibody injection.

o Assessment: Clinical signs of arthritis were scored regularly. Histological analysis of the
joints was performed at the study's conclusion to assess inflammation and bone resorption.

Clinical Reality and Conclusion

While the preclinical data for BMS-986142 in arthritis models was encouraging, demonstrating
potent anti-inflammatory and bone-protective effects, these findings did not translate into
clinical efficacy for patients with rheumatoid arthritis who had an inadequate response to
methotrexate. A Phase 2, randomized, double-blind, placebo-controlled study (NCT02638948)
was conducted to evaluate the efficacy and safety of BMS-986142 in this patient population.[6]
[11] The study did not meet its co-primary endpoints for 20% and 70% improvement in the
American College of Rheumatology criteria (ACR20 and ACR70) at week 12.[6] Consequently,
the further development of BMS-986142 for the treatment of rheumatoid arthritis was not
pursued.[6]

This comparison highlights the critical importance of translating preclinical findings to the
clinical setting. While animal models provide invaluable insights into disease mechanisms and
potential therapeutic targets, the ultimate measure of a drug's efficacy and safety lies in well-
controlled clinical trials. For researchers in the field, the story of BMS-986142 serves as a
reminder of the complexities of drug development for autoimmune diseases and the rigorous
evaluation required to bring new therapies to patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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